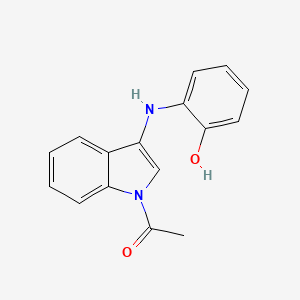
1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one” is a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), an amino group (NH2), and a ketone group (C=O) based on its name .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The indole group, amino group, and ketone group each contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the types of functional groups present in the molecule .Scientific Research Applications
Spectroscopic Probes for Zn2+ Interactions
The compound has been characterized as a spectroscopic probe for Zn2+ interactions. Jefferson, Hunt, and Ginsburg (1990) described the use of indo-1, a related compound, for the sensitive detection of Zn2+ through uv difference spectra, showcasing its application in understanding Zn2+ protein interactions in analytical biochemistry Jefferson, Hunt, & Ginsburg, 1990.
Synthesis and Structural Analysis
Shtamburg et al. (2018) reported on the synthesis, spectral characteristics, and structural analysis of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones, demonstrating the compound's relevance in chemical synthesis and structural chemistry Shtamburg et al., 2018.
Molecular Recognition
Ermer and Eling (1994) discussed the molecular recognition among alcohols and amines, indicating the potential for 1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one and related compounds to form specific molecular complexes, contributing to the field of supramolecular chemistry Ermer & Eling, 1994.
Anti-inflammatory and Antimicrobial Agents
Research on new chalcone derivatives, including 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, by Rehman, Saini, and Kumar (2022) explores the anti-inflammatory potential of compounds within this structural class. This indicates the compound's applicability in the development of new anti-inflammatory agents Rehman, Saini, & Kumar, 2022.
Moreover, the synthesis of novel 1H-indole derivatives with significant antibacterial and antifungal activities suggests the compound's utility in creating new antimicrobial agents, contributing to the field of medicinal chemistry and pharmaceutical development Anonymous, 2020.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(2-hydroxyanilino)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)18-10-14(12-6-2-4-8-15(12)18)17-13-7-3-5-9-16(13)20/h2-10,17,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJKODQATOCMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone](/img/structure/B2764383.png)
![7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2764385.png)
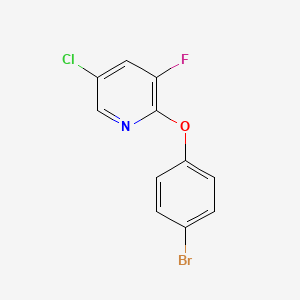
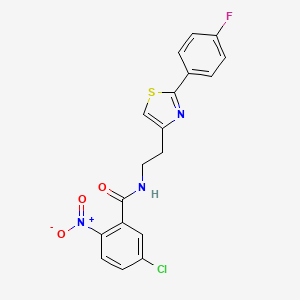
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2764394.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyloxy)acetamide](/img/structure/B2764395.png)
![N-(4-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2764397.png)

![[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2764399.png)
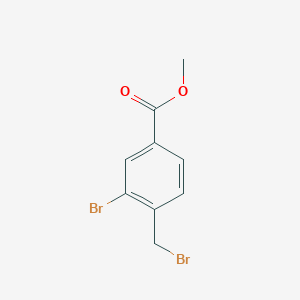
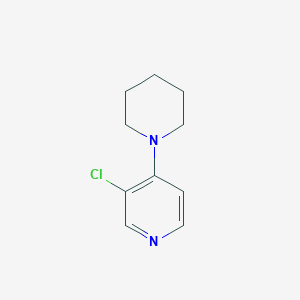
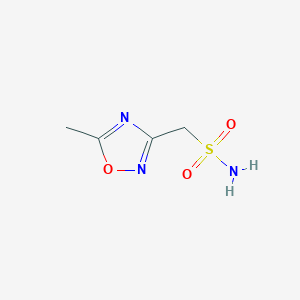
![4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2764403.png)
